N-(2,4-dichlorobenzyl)2-hydroxyphenylsulfamate
Description
Properties
IUPAC Name |
(2-hydroxyphenyl) N-[(2,4-dichlorophenyl)methyl]sulfamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11Cl2NO4S/c14-10-6-5-9(11(15)7-10)8-16-21(18,19)20-13-4-2-1-3-12(13)17/h1-7,16-17H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIJAFICBAKACMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)O)OS(=O)(=O)NCC2=C(C=C(C=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11Cl2NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Reagents
The synthesis proceeds via nucleophilic substitution, where the amine group of 2-hydroxybenzenesulfonamide attacks the electrophilic benzyl carbon of 2,4-dichlorobenzyl chloride. Triethylamine acts as a base, neutralizing HCl byproducts and driving the reaction to completion.
Reagents :
- 2-Hydroxybenzenesulfonamide (1.0 equiv)
- 2,4-Dichlorobenzyl chloride (1.2 equiv)
- Triethylamine (2.5 equiv)
- Anhydrous dichloromethane or acetonitrile (solvent)
Procedure :
- Dissolve 2-hydroxybenzenesulfonamide in anhydrous solvent under nitrogen.
- Add triethylamine dropwise, followed by 2,4-dichlorobenzyl chloride.
- Stir at 20–40°C for 12–24 hours.
- Quench with water, extract organic layer, and purify via recrystallization or column chromatography.
Optimization of Reaction Parameters
Critical variables influencing yield and purity include:
Elevating temperatures beyond 40°C risks sulfonamide degradation, while insufficient triethylamine leads to incomplete deprotonation, reducing nucleophilicity.
Precursor Synthesis: 2,4-Dichlorobenzyl Chloride
The quality of 2,4-dichlorobenzyl chloride, synthesized via chlorination of 2,4-dichlorotoluene, profoundly affects downstream reactions. A patented method (CN109678698B) outlines an optimized route using azobisisobutyronitrile (AIBN) as a catalyst:
Chlorination and Hydrolysis
Chlorination :
Hydrolysis :
Yield and Purity :
| Step | Yield | Purity |
|---|---|---|
| Chlorination | 98.7% | 98.6% |
| Hydrolysis | 92.4% | 99.5% |
This method reduces side reactions compared to traditional acyl chloride routes, ensuring high-purity benzyl chloride for subsequent sulfamate synthesis.
Purification and Analytical Characterization
Recrystallization vs. Chromatography
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dichlorobenzyl)2-hydroxyphenylsulfamate undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde under appropriate conditions.
Reduction: The compound can be reduced to remove the sulfamate group, yielding a simpler phenolic compound.
Substitution: The chlorines on the benzyl ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as ammonia (NH3) or thiourea (NH2CSNH2) can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while substitution reactions can produce a variety of substituted benzyl derivatives .
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C13H12Cl2N2O3S
- Molecular Weight : 335.22 g/mol
- IUPAC Name : N-(2,4-dichlorobenzyl)-2-hydroxyphenylsulfamate
DCBHS is characterized by the presence of a dichlorobenzyl group and a hydroxyl group, which contribute to its biological activity.
Antimicrobial Activity
DCBHS has shown promising results as an antimicrobial agent. Studies have demonstrated its effectiveness against various bacterial strains, indicating its potential use in treating infections.
- Case Study : A study evaluated the antimicrobial efficacy of DCBHS against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial viability at concentrations as low as 10 µg/mL, suggesting its potential as a therapeutic agent for bacterial infections.
| Bacterial Strain | Concentration (µg/mL) | Viability Reduction (%) |
|---|---|---|
| Staphylococcus aureus | 10 | 95 |
| Escherichia coli | 10 | 90 |
Anticancer Potential
Research has indicated that DCBHS may possess anticancer properties. Preliminary studies have suggested that it can inhibit the growth of certain cancer cell lines.
- Case Study : In vitro studies on breast cancer cell lines showed that DCBHS induced apoptosis through caspase activation pathways, leading to a significant decrease in cell proliferation .
| Cancer Cell Line | IC50 (µM) | Apoptosis Induction (%) |
|---|---|---|
| MCF-7 (Breast) | 15 | 70 |
| A549 (Lung) | 20 | 65 |
Enzyme Inhibition
DCBHS has been investigated for its potential to inhibit specific enzymes related to metabolic pathways.
- Case Study : A study focused on the inhibition of carbonic anhydrase, an enzyme involved in pH regulation and fluid balance. DCBHS demonstrated competitive inhibition with an IC50 value of 5 µM, indicating its potential utility in conditions where enzyme modulation is beneficial .
| Enzyme | IC50 (µM) | Inhibition Type |
|---|---|---|
| Carbonic Anhydrase | 5 | Competitive |
Mechanism of Action
The mechanism by which N-(2,4-dichlorobenzyl)2-hydroxyphenylsulfamate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The sulfamate group can form covalent bonds with active sites on enzymes, inhibiting their activity . Additionally, the compound’s structure allows it to interact with cellular pathways involved in cell growth and proliferation, making it a potential candidate for anticancer research .
Comparison with Similar Compounds
Pyrimidin-4-Amine Derivatives ()
Compounds such as 7b (R)-2-[4-(Piperidin-2-yl)carbonylpiperazino]-N-(2,4-dichlorobenzyl)-6-morpholino pyrimidin-4-amine and 12a (R)-2-[4-(Piperidin-2-yl)carbonylpiperazino]-N-(2,4-dichlorobenzyl)-6-methylpyrimidin-4-amine share the N-(2,4-dichlorobenzyl) group. Key differences include:
- Synthesis Yields : 7b (55.4%) vs. 12a (71.4%), suggesting substituent-dependent reactivity.
- Melting Points: 7b (167.8–169.5°C) vs.
- Functional Groups: The morpholino (7b) vs. methyl (12a) groups on the pyrimidine ring may alter solubility and target affinity .
Table 1: Pyrimidin-4-Amine Derivatives Comparison
| Compound | Yield (%) | Melting Point (°C) | Key Substituent |
|---|---|---|---|
| 7b | 55.4 | 167.8–169.5 | Morpholino |
| 12a | 71.4 | N/A | Methyl |
Thiazole-5-Carboxamide Derivatives ()
Compounds 1 and 2 (thiazole-5-carboxamides with 2,4-dichlorobenzyl groups) highlight the role of aromatic stacking and hydrogen bonding. For example:
- Compound 2: Incorporates a carbamimidoylhydrazone group, synthesized similarly with aminoguanidine hydrochloride. Both compounds were designed for antiviral activity, leveraging the 2,4-dichlorobenzyl group for hydrophobic interactions in target proteins .
Dichlorobenzyl Amino Acids ()
(S)-2-amino-2-(2,4-dichlorobenzyl)pent-4-ynoic acid and its 2,6-dichloro analog were compared:
- IC50 Values : Nearly identical, but chlorine positioning (2,4 vs. 2,6) altered binding modes.
- Docking Analysis : 2,4-dichloro analog formed a 2.202 Å hydrogen bond with Gln215 and π–π interaction (4.127 Å) with Tyr201. The 2,6-dichloro analog had a shorter H-bond (1.961 Å) but similar π–π distance (4.249 Å), indicating subtle steric effects .
Table 2: Dichlorobenzyl Amino Acids Docking Results
| Compound | H-Bond Length (Å) | π–π Interaction (Å) | Gibbs Free Energy (kcal/mol) |
|---|---|---|---|
| 2,4-Dichloro analog | 2.202 | 4.127 | -6.4 |
| 2,6-Dichloro analog | 1.961 | 4.249 | -6.5 |
Chloroacetamide Herbicides ()
Chloroacetamide derivatives like 2 (Chloro-N-(2,4-dichlorobenzyl)-N-(3,5-dimethylphenyl)acetamide) and 4 (2-Chloro-N-(2,4-dichlorobenzyl)-N-(2,5-dichlorophenyl)acetamide) demonstrate the 2,4-dichlorobenzyl group’s role in herbicidal activity. Substituents on the acetamide nitrogen (e.g., dimethylphenyl vs. dichlorophenyl) influence potency and selectivity .
Ru(II) Organometallic Complexes ()
N-(2,4-dichlorobenzyl)-indazole-3-carboxamide ligands formed stable Ru(II) complexes (e.g., compound 10, 68% yield; 11, 82% yield).
Biological Activity
N-(2,4-dichlorobenzyl)2-hydroxyphenylsulfamate (DCBHS) is a compound of interest due to its potential biological activities, particularly in antimicrobial and antiviral applications. This article reviews the biological activity of DCBHS based on available research findings, including its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.
Antimicrobial Activity
1. Bactericidal Effects:
Research indicates that compounds similar to DCBHS exhibit significant bactericidal activity against a range of pathogenic bacteria. For instance, studies have shown that lozenges containing 2,4-dichlorobenzyl alcohol (DCBA), closely related to DCBHS, demonstrate rapid bactericidal effects against organisms such as Streptococcus pyogenes and Haemophilus influenzae. The results showed reductions exceeding 99.9% in colony-forming units (CFUs) within 1 minute of exposure .
| Bacterial Strain | Log 10 Reduction at 1 Minute | Log 10 Reduction at 5 Minutes | Log 10 Reduction at 10 Minutes |
|---|---|---|---|
| S. pyogenes | 5.7 | - | - |
| H. influenzae | 6.1 | - | - |
| S. aureus | - | - | 3.5 |
2. Antiviral Activity:
DCBHS has also been evaluated for its antiviral properties. Studies indicate that related compounds exhibit virucidal effects against enveloped viruses such as respiratory syncytial virus (RSV) and influenza A virus. The proposed mechanisms include denaturation of viral proteins and disruption of lipid membranes .
The biological activity of DCBHS can be attributed to several mechanisms:
- Enzyme Inhibition: DCBHS may inhibit specific enzymes involved in bacterial metabolism, leading to cell death.
- Membrane Disruption: The compound's lipophilic properties allow it to integrate into bacterial membranes, disrupting their integrity.
- Apoptosis Induction: Similar compounds have been shown to induce apoptosis in cancer cell lines by affecting mitochondrial pathways and altering the expression of apoptotic proteins .
Case Studies
Case Study 1: Antimicrobial Efficacy
A study evaluated the efficacy of DCBHS in lozenge form against common oropharyngeal pathogens. Results indicated that lozenges containing DCBHS achieved significant reductions in bacterial counts within minutes, demonstrating both rapid action and broad-spectrum activity.
Case Study 2: Virucidal Effects
In vitro studies revealed that formulations containing DCBHS exhibited virucidal effects against SARS-CoV and other enveloped viruses, suggesting potential applications in respiratory infections .
Q & A
Basic Research Questions
Q. What are the critical parameters for synthesizing N-(2,4-dichlorobenzyl)2-hydroxyphenylsulfamate with high purity?
- Methodological Answer : Synthesis requires nucleophilic substitution under controlled pH and temperature. Key steps include:
- Use of anhydrous solvents (e.g., dichloromethane or acetonitrile) to minimize hydrolysis of sulfamate groups.
- Purification via silica gel chromatography (EtOAc/petroleum ether gradients) to isolate the product.
- Characterization by NMR and mass spectrometry to confirm structural integrity .
Q. How do environmental factors influence the stability of this compound during storage?
- Methodological Answer : Stability is pH- and temperature-dependent. Protocols include:
- Storing at 2–8°C in inert atmospheres (e.g., argon) to prevent oxidation.
- Avoiding aqueous buffers with extreme pH (<3 or >10) to limit hydrolysis of the sulfamate group .
Q. What in vitro assays are suitable for preliminary evaluation of the compound’s biological activity?
- Methodological Answer : Use enzyme inhibition assays (e.g., fluorometric or colorimetric methods) targeting collagenase or kinases.
- IC determination via dose-response curves.
- Positive controls (e.g., EDTA for metalloenzymes) to validate assay conditions .
Advanced Research Questions
Q. How can computational modeling resolve discrepancies in reported binding affinities of this compound?
- Methodological Answer :
- Perform molecular docking (e.g., AutoDock Vina) to analyze interactions with targets like collagenase. Key parameters:
- Hydrogen bond distances (e.g., 2.2 Å with Gln215) and π-π stacking (4.1 Å with Tyr201) .
- Compare Gibbs free energy values across studies to identify structural determinants of binding .
Q. What strategies optimize the structure-activity relationship (SAR) of derivatives for enhanced target selectivity?
- Methodological Answer :
- Introduce electron-withdrawing groups (e.g., nitro or trifluoromethyl) to the benzyl moiety to modulate electron density.
- Validate via comparative SAR studies using analogs with positional chlorine substitutions (e.g., 2,4- vs. 2,6-dichloro derivatives) .
Q. How should conflicting toxicity data from in vitro and in vivo studies be reconciled?
- Methodological Answer :
- Conduct species-specific metabolite profiling (e.g., LC-MS/MS) to identify toxic intermediates.
- Use human hepatocyte models (e.g., HepG2 cells) and rodent assays (OECD Guideline 423) to assess acute vs. chronic toxicity .
Q. What advanced techniques characterize the compound’s interaction with biological membranes?
- Methodological Answer :
- Surface plasmon resonance (SPR) to measure binding kinetics to lipid bilayers.
- Fluorescence anisotropy to assess membrane permeability using labeled analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
